Fmoc-3-trifluoromethyl-L-homophenylalanine
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Overview
Description
Fmoc-3-trifluoromethyl-L-homophenylalanine: is a synthetic amino acid derivative used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a trifluoromethyl group, and a homophenylalanine backbone. This compound is valuable in the field of proteomics and peptide research due to its unique chemical properties and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-3-trifluoromethyl-L-homophenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of L-homophenylalanine is protected using the Fmoc group. This is achieved by reacting L-homophenylalanine with Fmoc-chloride in the presence of a base such as sodium carbonate.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic or nucleophilic trifluoromethylation reactions. Common reagents include trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactions are conducted in industrial reactors with optimized conditions for yield and purity.
Purification: Industrial purification methods include large-scale chromatography and crystallization.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Fmoc-3-trifluoromethyl-L-homophenylalanine can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the trifluoromethyl group can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with new functional groups replacing the trifluoromethyl group
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-3-trifluoromethyl-L-homophenylalanine is widely used in solid-phase peptide synthesis due to its stability and compatibility with Fmoc-based protocols.
Proteomics: It is used in the study of protein structure and function, particularly in the synthesis of peptide-based probes and inhibitors
Biology:
Enzyme Inhibition: The compound is used to design enzyme inhibitors for studying enzyme mechanisms and interactions.
Protein Engineering: It is employed in the modification of proteins to study their structure-function relationships
Medicine:
Drug Development: this compound is used in the development of peptide-based therapeutics and diagnostic agents.
Biomarker Discovery: It aids in the identification and validation of biomarkers for various diseases
Industry:
Pharmaceutical Manufacturing: The compound is used in the production of peptide-based drugs and active pharmaceutical ingredients.
Biotechnology: It is utilized in the development of biotechnological applications, including biosensors and bioassays
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of Fmoc-3-trifluoromethyl-L-homophenylalanine involves its incorporation into peptides and proteins, where it can influence their structure and function. The trifluoromethyl group can enhance the hydrophobicity and stability of peptides, while the Fmoc group facilitates peptide synthesis by protecting the amino group during reactions .
Comparison with Similar Compounds
Fmoc-3-trifluoromethyl-L-beta-homophenylalanine: Similar in structure but with a beta-homophenylalanine backbone.
Fmoc-3-trifluoromethyl-L-phenylalanine: Lacks the homophenylalanine extension but contains the trifluoromethyl group.
Fmoc-3-trifluoromethyl-L-tyrosine: Contains a hydroxyl group on the aromatic ring in addition to the trifluoromethyl group
Uniqueness: Fmoc-3-trifluoromethyl-L-homophenylalanine is unique due to its combination of the trifluoromethyl group and the homophenylalanine backbone, which provides distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where enhanced hydrophobicity and stability are desired .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[3-(trifluoromethyl)phenyl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F3NO4/c27-26(28,29)17-7-5-6-16(14-17)12-13-23(24(31)32)30-25(33)34-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,14,22-23H,12-13,15H2,(H,30,33)(H,31,32)/t23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DARGKBQEWQXUJM-QHCPKHFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=CC=C4)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC(=CC=C4)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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